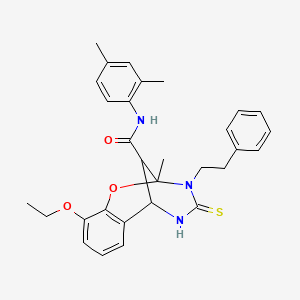![molecular formula C21H15BrN4 B11217832 4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11217832.png)
4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyridinyl group, and a dihydropyrimido[1,2-a]benzimidazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with pyridine-3-carbaldehyde in the presence of a base, followed by cyclization with appropriate reagents to form the dihydropyrimido[1,2-a]benzimidazole core. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorophenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- 4-(4-Fluorophenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- 4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole
Uniqueness
The uniqueness of 4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole lies in its bromine atom, which can participate in unique chemical reactions and interactions. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.
Eigenschaften
Molekularformel |
C21H15BrN4 |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C21H15BrN4/c22-16-9-7-14(8-10-16)20-12-18(15-4-3-11-23-13-15)25-21-24-17-5-1-2-6-19(17)26(20)21/h1-13,20H,(H,24,25) |
InChI-Schlüssel |
WJSHSHKVOMICFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CN=CC=C4)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11217771.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B11217773.png)
![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217775.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B11217783.png)
![2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11217790.png)

![7-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(3-ethoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11217808.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B11217812.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B11217814.png)
![N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B11217815.png)
![4-(5-Bromo-2-fluorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11217823.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B11217840.png)
